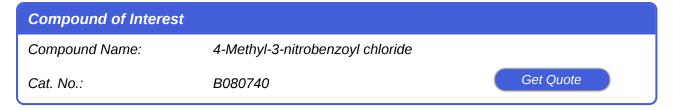


Spectroscopic Profile of 4-Methyl-3-nitrobenzoyl chloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chemical intermediate **4-Methyl-3-nitrobenzoyl chloride**. The information presented herein is essential for the characterization, quality control, and utilization of this compound in synthetic chemistry and drug development workflows. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Methyl-3-nitrobenzoyl chloride**, providing a quantitative basis for its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **4-Methyl-3-nitrobenzoyl chloride** in solution. The following tables present the predicted and observed chemical shifts for its proton (¹H) and carbon-13 (¹³C) nuclei.

Table 1: ¹H NMR Spectroscopic Data for **4-Methyl-3-nitrobenzoyl chloride**



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in search results	-	-	Aromatic Protons
Data not available in search results	-	-	Methyl Protons

Note: Specific chemical shifts and coupling constants were not explicitly available in the search results. Researchers should refer to spectral databases such as SpectraBase for detailed information.[1]

Table 2: 13C NMR Spectroscopic Data for 4-Methyl-3-nitrobenzoyl chloride

Chemical Shift (ppm)	Assignment
Data not available in search results	Carbonyl Carbon
Data not available in search results	Aromatic Carbons
Data not available in search results	Methyl Carbon

Note: A complete peak list for the ¹³C NMR spectrum is available on spectral databases like SpectraBase, as indicated by PubChem.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **4-Methyl-3-nitrobenzoyl chloride**. The key absorption bands are summarized below.

Table 3: IR Spectroscopic Data for 4-Methyl-3-nitrobenzoyl chloride



Wavenumber (cm ⁻¹)	Intensity	Assignment
~1770-1800	Strong	C=O stretch (acid chloride)
~1530 and ~1350	Strong	N-O asymmetric and symmetric stretch (nitro group)
~2920	Medium	C-H stretch (methyl group)
~1600, ~1475	Medium-Weak	C=C stretch (aromatic ring)

Note: The exact peak positions can be found in the gas-phase IR spectrum available in the NIST Chemistry WebBook.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of **4-Methyl-3-nitrobenzoyl chloride**, confirming its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for **4-Methyl-3-nitrobenzoyl chloride**

m/z	Relative Intensity	Assignment
199/201	-	[M] ⁺ Molecular ion
164	High	[M-CI] ⁺
89	Medium	[C7H5] ⁺
63	Medium	[C₅H₃] ⁺

Note: Data is based on GC-MS information from the NIST Mass Spectrometry Data Center.[1] The presence of chlorine results in a characteristic M/M+2 isotopic pattern.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **4-Methyl-3-nitrobenzoyl chloride**.

Materials:

- 4-Methyl-3-nitrobenzoyl chloride sample
- Deuterated chloroform (CDCl3) or other suitable deuterated solvent
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of 4-Methyl-3-nitrobenzoyl chloride in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - Insert the NMR tube into the spectrometer's probe.
 - Tune and shim the spectrometer to the sample.
- 1H NMR Acquisition:
 - Acquire a ¹H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:



- Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
- A longer acquisition time and a greater number of scans will be necessary compared to ¹H
 NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain a Fourier-transform infrared (FTIR) spectrum of **4-Methyl-3-nitrobenzoyl chloride**.

Materials:

- 4-Methyl-3-nitrobenzoyl chloride sample (liquid)
- FTIR spectrometer with an attenuated total reflectance (ATR) or transmission accessory
- Salt plates (e.g., NaCl or KBr) for transmission measurements

Procedure (ATR method):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of liquid 4-Methyl-3-nitrobenzoyl chloride directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.



Procedure (Transmission method for neat liquid):

- Sample Preparation: Place a drop of the liquid sample between two salt plates to form a thin film.
- Spectrum Acquisition: Place the salt plates in the spectrometer's sample holder and acquire the IR spectrum.
- Cleaning: After the measurement, disassemble the salt plates and clean them with a suitable dry solvent.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of **4-Methyl-3-nitrobenzoyl chloride**.

Materials:

- 4-Methyl-3-nitrobenzoyl chloride sample
- · Gas chromatograph-mass spectrometer (GC-MS) system
- Suitable solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

- Sample Preparation: Prepare a dilute solution of 4-Methyl-3-nitrobenzoyl chloride in a volatile organic solvent.
- GC-MS System Setup:
 - Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).
 - Set the GC oven temperature program to ensure good separation and peak shape. A
 typical program might start at a low temperature (e.g., 70°C), ramp up to a higher
 temperature (e.g., 250°C), and then hold.

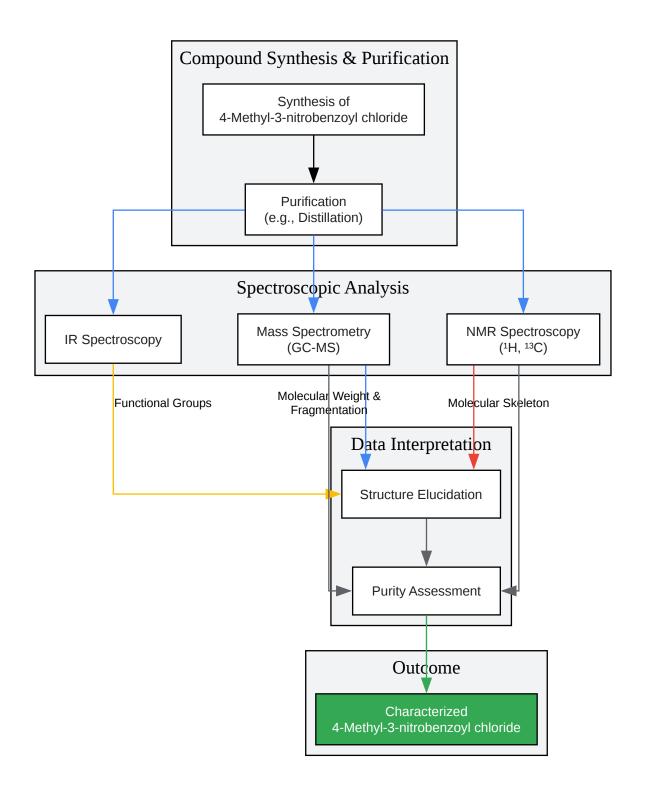


- Set the injector and transfer line temperatures appropriately (e.g., 250°C and 280°C, respectively).
- Injection: Inject a small volume (e.g., 1 μL) of the prepared sample solution into the GC inlet.
- Mass Spectrometry Acquisition:
 - The mass spectrometer should be operated in EI mode at a standard ionization energy of 70 eV.
 - Scan a mass range that will encompass the molecular ion and expected fragments (e.g., m/z 40-300).
- Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to **4-Methyl-3-nitrobenzoyl chloride**. Examine the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **4-Methyl-3-nitrobenzoyl chloride**.





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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization.



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